molecular formula C8H4N2O B041444 4-Hydroxyisophthalonitrile CAS No. 34133-58-9

4-Hydroxyisophthalonitrile

Cat. No.: B041444
CAS No.: 34133-58-9
M. Wt: 144.13 g/mol
InChI Key: QESYLFCJDFCRIT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyisophthalonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Another method involves the direct hydroxylation of isophthalonitrile using a suitable oxidizing agent. This process requires careful control of reaction conditions to ensure selective hydroxylation at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyisophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-1,3-benzenedicarbonitrile.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Oxo-1,3-benzenedicarbonitrile

    Reduction: 4-Hydroxy-1,3-benzenediamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Hydroxyisophthalonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-hydroxyisophthalonitrile depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The hydroxyl and nitrile groups play a crucial role in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

4-Hydroxyisophthalonitrile can be compared with other similar compounds, such as:

  • 2-Hydroxyisophthalonitrile
  • 3-Hydroxyisophthalonitrile
  • 4-Hydroxybenzonitrile

Uniqueness

The unique positioning of the hydroxyl group in this compound distinguishes it from its isomers. This specific arrangement influences its chemical reactivity and interaction with other molecules, making it suitable for particular applications where other isomers may not be as effective .

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in technology and medicine.

Properties

IUPAC Name

4-hydroxybenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESYLFCJDFCRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50489568
Record name 4-Hydroxybenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34133-58-9
Record name 4-Hydroxybenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxyisophthalonitrile (2 g, 0.12 mol; see step (ii) above) was dissolved in quinoline (20 mL) and TMSI (2.7 mL, 0.018 mol) was added. The reaction mixture was stirred at 120° C. for 14 h, before being cooled to RT, acidified with conc. HCl and extracted with ethyl acetate. The organic layer was washed with 10% aqueous NaOH and the aqueous layer was acidified with 1 N HCl. The product was extracted with ethyl acetate, washed with water and brine and dried over Na2SO4. Solvent evaporation under reduced pressure afforded the sub-title compound (1.1 g, 61%) as pale brown solid. This was employed directly in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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